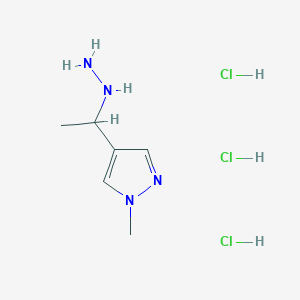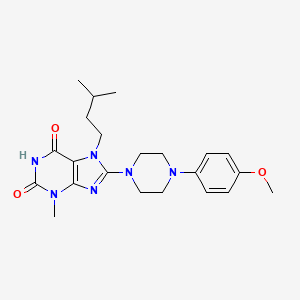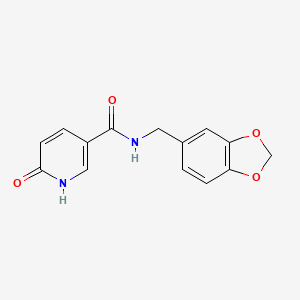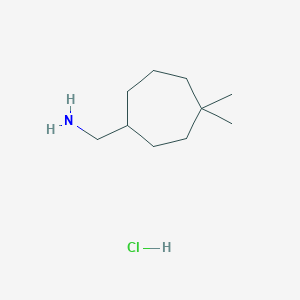![molecular formula C14H18N4O3 B2812869 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-61-6](/img/structure/B2812869.png)
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidin-7(8H)-ones are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are similar to nitrogen bases present in DNA and RNA . There are more than 20,000 structures described which correspond to around 2900 references .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can start from a preformed pyrimidine ring or a pyridine ring . The initial synthetic approach was to obtain 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones by the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, prepared upon treatment of an α,β-unsaturated ester with malononitrile in the presence of NaOMe/MeOH, and guanidine .
Molecular Structure Analysis
Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines and one of them is pyrido[2,3-d]pyrimidines .
Chemical Reactions Analysis
The oxygen substituents, particularly as a carbonyl group, prevailed at position C4 (around 63%) followed also by the carbon substituents (almost 26%) .
Scientific Research Applications
Autocatalytic Photoinduced Oxidative Dehydrogenation
This compound is used in the autocatalytic photoinduced oxidative dehydrogenation process . The process involves irradiating the corresponding 5,6-dihydro derivative at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process is significant as it allows for the synthesis of C5–C6 unsaturated compounds, which usually have higher activity .
Scaffold for Biologically Active Compounds
The compound serves as a good scaffold for the development of biologically active compounds . It is readily accessed by a variety of methods . However, they are very reluctant to dehydrogenate to give C5–C6 unsaturated compounds, usually with higher activity .
CDK Inhibitors
The compound is used in the formulation of CDK inhibitors . CDK inhibitors are a class of drugs that have been developed to prevent the growth of cells, both cancerous and noncancerous . They work by inhibiting the action of enzymes called cyclin-dependent kinases (CDKs), which are involved in the cell cycle and can be overactive in certain types of cancer .
Cancer Treatment
The compound is used in the treatment of cancer . It is used in the manufacture of pharmaceutical compositions that are used in cancer treatment . The compound is used in conjunction with other compounds to formulate effective cancer treatments .
JAK1 Selective Inhibitor
Based on a core scaffold, the compound has been identified as a JAK1 selective inhibitor . JAK1 inhibitors are a type of medication that blocks the action of Janus kinase 1 (JAK1), a protein that helps to transmit signals within cells. These inhibitors are used to treat various types of diseases, including certain types of cancer and inflammatory conditions .
Pharmaceutical Compositions
The compound is used in the formulation of pharmaceutical compositions . These compositions contain compounds of Formula (1) as CDK inhibitors . The methods and use of a compound of Formula 1 in the manufacture of these compositions are also disclosed .
Future Directions
properties
IUPAC Name |
8-(3-hydroxypropyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-7-1-4-18-12(20)3-2-11-13(15-10-16-14(11)18)17-5-8-21-9-6-17/h2-3,10,19H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFFUAKQXUNLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=CC(=O)N3CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B2812787.png)

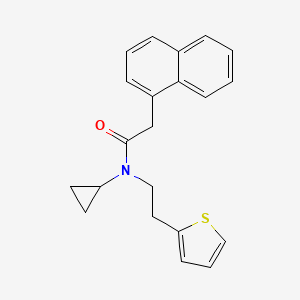
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2812795.png)
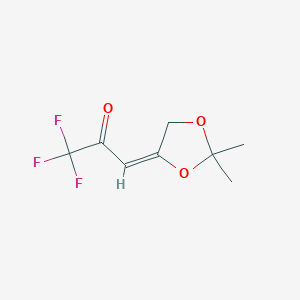
![[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine](/img/structure/B2812797.png)
![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)
amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)
